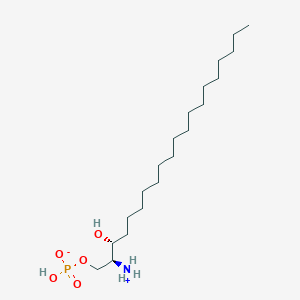

D-erythro-sphinganine-1-phosphate (C20 base)

Vue d'ensemble

Description

D-erythro-sphinganine-1-phosphate (C20 base) is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The compound’s structure includes an azaniumyl group, a hydroxy group, and a hydrogen phosphate group, making it a versatile molecule for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-sphinganine-1-phosphate (C20 base) typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of a precursor compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, utilizing engineered bacteria to produce the necessary enzymes for the synthesis. This method is advantageous due to its scalability and the ability to produce high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

D-erythro-sphinganine-1-phosphate (C20 base) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The azaniumyl group can be reduced to form amines.

Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under mild conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the azaniumyl group can produce primary amines.

Applications De Recherche Scientifique

Cardiovascular Health

D-erythro-sphinganine-1-phosphate has been shown to play a role in cardiovascular health by modulating vascular tone and promoting endothelial integrity. Studies indicate that S1P signaling is crucial for maintaining vascular stability and regulating blood flow. Elevated levels of S1P have been associated with improved outcomes in ischemic conditions, suggesting its potential as a therapeutic target for cardiovascular diseases .

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Cardiovascular Health | Modulates vascular tone | Improves ischemic outcomes |

Cancer Therapy

Sphingosine-1-phosphate has been implicated in cancer biology, particularly in tumor progression and metastasis. Research demonstrates that S1P can promote angiogenesis and lymphocyte trafficking, which are critical for tumor growth and spread. Monoclonal antibodies targeting S1P are being developed to inhibit its action, potentially offering new avenues for cancer treatment .

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Cancer Therapy | Promotes angiogenesis | Inhibits tumor growth |

Neurological Disorders

D-erythro-sphinganine-1-phosphate is involved in neuroprotection and has been studied for its effects on neurodegenerative diseases. Its role in modulating neuronal survival and inflammation suggests that S1P could be beneficial in conditions such as multiple sclerosis and Alzheimer's disease. The modulation of S1P signaling pathways may help reduce neuroinflammation and promote neuronal health .

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Neurological Disorders | Modulates inflammation | Protects neuronal health |

Fibrosis Treatment

Recent studies have highlighted the antifibrotic effects of D-erythro-sphinganine-1-phosphate in scleroderma fibroblasts. By normalizing phosphatase levels, S1P demonstrates potential as a therapeutic agent for fibrotic diseases . This application underscores the compound's versatility in addressing various pathological conditions.

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Fibrosis Treatment | Normalizes phosphatase levels | Reduces fibrosis |

Case Study 1: Cancer Treatment with Anti-S1P Antibodies

A study investigated the use of monoclonal antibodies against sphingosine-1-phosphate (LT1002) in ovarian carcinoma cells. The antibodies effectively blocked S1P-mediated release of interleukin-8, a proangiogenic cytokine, demonstrating significant anti-tumor activity. Phase 1 clinical trials are underway to evaluate the safety and efficacy of these antibodies in cancer patients .

Case Study 2: Neuroprotection in Multiple Sclerosis

Research on the effects of D-erythro-sphinganine-1-phosphate in models of multiple sclerosis showed that enhancing S1P signaling could mitigate neuroinflammation and promote remyelination. This finding suggests that targeting S1P pathways may provide new therapeutic strategies for managing multiple sclerosis .

Mécanisme D'action

The mechanism of action of D-erythro-sphinganine-1-phosphate (C20 base) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also participate in signaling pathways, influencing cellular functions and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,3R)-2-(Docosanoylamino)-3-hydroxyicosyl hydrogen phosphate

- (2S,3R)-3-alkylglutamates

Uniqueness

What sets D-erythro-sphinganine-1-phosphate (C20 base) apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine .

Activité Biologique

D-erythro-sphinganine-1-phosphate (C20 base), also known as sphinganine-1-phosphate, is a bioactive lipid with significant biological activity, particularly in cellular signaling and metabolism. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of D-erythro-sphinganine-1-phosphate

D-erythro-sphinganine-1-phosphate is synthesized from sphingosine through the action of sphingosine kinases (SK1 and SK2) in an ATP-dependent phosphorylation process. This compound plays a pivotal role in various physiological processes, including cell proliferation, apoptosis, inflammation, and immune responses .

Target Enzymes:

- Sphingosine Kinases (SK1 and SK2): These enzymes convert sphingosine to sphinganine-1-phosphate, which is involved in multiple signaling pathways.

Biochemical Pathways:

- Sphingolipid Metabolism: D-erythro-sphinganine-1-phosphate is integral to the sphingolipid biosynthetic pathway, influencing cellular functions such as migration and survival .

Biological Effects

The biological activities of D-erythro-sphinganine-1-phosphate are diverse:

- Cell Proliferation and Survival: It promotes cell survival by activating signaling pathways that inhibit apoptosis. For instance, it has been shown to counteract apoptotic stimuli in various cell types .

- Inflammation Modulation: The compound can modulate inflammatory responses by regulating the release of arachidonic acid through the inhibition of cytosolic phospholipase A2 activity .

- Neuroprotective Effects: In neurological contexts, D-erythro-sphinganine-1-phosphate has been linked to neuronal survival and development, suggesting its potential in treating neurodegenerative diseases .

Table 1: Biological Activities of D-erythro-sphinganine-1-phosphate

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Key Activity |

|---|---|---|

| D-erythro-sphinganine-1-phosphate | Sphingolipid | Cell survival, inflammation modulation |

| Sphingosine | Sphingolipid | Promotes apoptosis |

| Ceramide | Sphingolipid | Induces apoptosis |

Case Studies

Case Study 1: Neuroprotection in PC12 Cells

A study demonstrated that D-erythro-sphinganine-1-phosphate significantly increased neuronal survival in PC12 cells subjected to neurotoxic insults. The mechanism was attributed to its ability to inhibit apoptotic pathways while promoting growth factor signaling .

Case Study 2: Inflammation Regulation

In a model of inflammation using L929 cells, D-erythro-sphinganine-1-phosphate inhibited the release of inflammatory mediators. This suggests a therapeutic potential in conditions characterized by excessive inflammation .

Propriétés

IUPAC Name |

[(2S,3R)-2-azaniumyl-3-hydroxyicosyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZCBKZGOIPIU-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677070 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436846-91-2 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.